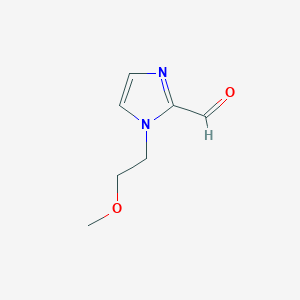

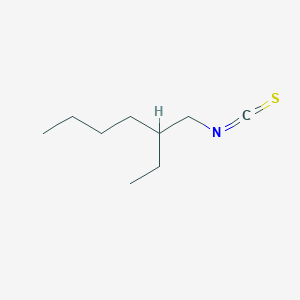

2-Amino-N-ethyl-N-phenylbenzamide

説明

Synthesis Analysis

The synthesis of various benzamide derivatives, including those related to 2-Amino-N-ethyl-N-phenylbenzamide, has been explored in several studies. For instance, novel aromatic polyimides were synthesized using diamines, one of which was 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, through a one or two-step polymerization reaction with different dianhydrides . Another study reported the synthesis of a tripeptide derivative involving 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide at elevated temperatures, indicating the potential for high-temperature peptide couplings . Additionally, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide through hydrogenation and esterification, with the optimization of reaction conditions being discussed .

Molecular Structure Analysis

Spectroscopic and X-ray diffraction (XRD) studies have been conducted on N-unsubstituted 2-aminobenzamides, revealing insights into the molecular structure and hydrogen bonding patterns . Hindered rotation of the C(O)–NH2 bond was observed, leading to non-equivalence of the amide protons in 1H-NMR spectra. Strong intramolecular hydrogen bonds were confirmed in compounds like 2-Amino-5-bromobenzamide (ABB), and the ability of the amide unit to act as both a hydrogen bond donor and acceptor was highlighted . The structural properties of N,N-dialkylaminobenzamides were also investigated, with barriers to rotation around the carbon amino nitrogen bond being determined using dynamic 1H NMR spectroscopy and quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of benzamide derivatives in chemical reactions has been demonstrated in the synthesis processes. For example, the aminolysis of benzamide derivatives at high temperatures to yield peptide derivatives suggests that these compounds can participate in coupling reactions under specific conditions . The esterification process to synthesize sulfonated benzamide derivatives further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyimides, which include benzamide derivatives as part of their structure, were characterized by their solubility in organic solvents, thermal degradation temperatures, and glass transition temperatures (Tg). These polymers exhibited solubility in solvents like DMSO and DMF, and their degradation temperatures ranged from 240°C to 550°C in nitrogen, with Tg values ranging from 168 to 254°C . The specific heat capacity at 300°C was also measured, providing additional physical property data .

科学的研究の応用

Antifungal Activity

2-Amino-N-ethyl-N-phenylbenzamide and its derivatives have been explored for their potential in antifungal applications. For instance, research on 2-chloro-N-phenylbenzamide, a related compound, demonstrated significant inhibitory effects on the mycelia of Rhizoctonia solani and Sclerotinia sclerotiorum, suggesting its potential as a fungicide (Xiang Wen-liang, 2011).

Antiviral Activity

N-Phenylbenzamide derivatives, closely related to 2-Amino-N-ethyl-N-phenylbenzamide, have been synthesized and tested for their anti-EV 71 activities. One such derivative demonstrated activity against the EV 71 strains at low micromolar concentrations, indicating the potential of these compounds in antiviral drug development (Xingyue Ji et al., 2013).

Antibacterial and Antifungal Applications

Studies have also explored the synthesis of N-phenylbenzamides for their antibacterial and antifungal activities. These compounds showed promise in inhibiting the growth of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and Candida albicans, suggesting their potential as topical antibacterial and antifungal agents (Melanny Ika Sulistyowaty et al., 2023).

Safety and Hazards

特性

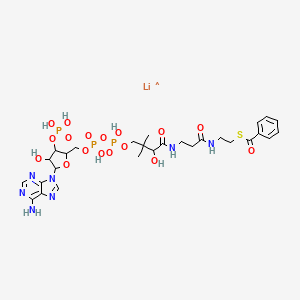

IUPAC Name |

2-amino-N-ethyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWUZRAIHASNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586396 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29094-86-8 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)